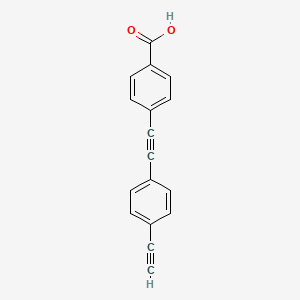

4-((4-Ethynylphenyl)ethynyl)benzoic acid

説明

4-((4-Ethynylphenyl)ethynyl)benzoic acid (IUPAC name) is a conjugated aromatic compound featuring a benzoic acid core substituted with two ethynylphenyl groups. Its synthesis involves deprotection of a trimethylsilyl (TMS)-protected precursor using LiOH in methanol/water, yielding an orange solid with 85% efficiency . The compound's rigid, linear structure, enabled by ethynyl spacers, makes it ideal for molecular electronics, where it forms self-assembled monolayers (SAMs) between gold electrodes .

Structure

2D Structure

特性

IUPAC Name |

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDGMIRIOMACJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743305 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866825-55-0 | |

| Record name | 4-[(4-Ethynylphenyl)ethynyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Reagents

- Hexyl 4-(ethynyl)benzoate (soluble ester intermediate)

- 4-Bromo(trimethylsilylethynyl)benzene (protected alkyne aryl halide)

- Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] as catalyst

- Copper(I) iodide (CuI) as co-catalyst

- Triethylamine (NEt3) as base and solvent

- Tetrabutylammonium fluoride (NBu4F) for desilylation

- Tetrabutylammonium hydroxide (NBu4OH) for hydrolysis and simultaneous desilylation

Reaction Conditions and Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Sonogashira coupling of hexyl 4-(ethynyl)benzoate with 4-bromo(trimethylsilylethynyl)benzene | Pd(PPh3)4 (6 mol%), CuI (6 mol%), NEt3 solvent, reflux overnight under N2 | Forms hexyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzoate intermediate with 75% yield |

| 2 | Desilylation of trimethylsilyl protecting group | Treatment with NBu4F | Reveals terminal alkyne for further coupling or functionalization |

| 3 | Chain extension by further Sonogashira coupling if needed | Similar Pd/Cu catalyzed conditions | Builds up the ethynyl-phenylene-ethynyl backbone |

| 4 | Hydrolysis of hexyl ester to carboxylic acid | Treatment with NBu4OH | Also removes any remaining trimethylsilyl groups, yielding 4-((4-ethynylphenyl)ethynyl)benzoic acid |

Purification

- Column chromatography on silica gel using hexane/dichloromethane mixtures.

- Final product obtained as a white solid after solvent removal.

- The use of hexyl esters as intermediates improves solubility, facilitating purification and characterization.

- Combustion analysis of the final acid is complicated by thermal stability and decomposition patterns, with thermal gravimetric analysis coupled to mass spectrometry (TGA-MS) revealing loss of CO/CO2 and acetylene at elevated temperatures (~450 °C and 791 °C respectively).

- NMR (1H, 13C) and mass spectrometry (ESI-MS, ASAP-MS) confirm the structure and purity of intermediates and final product.

- The synthetic route avoids the use of methyl esters due to their poor solubility and handling difficulties.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (6 mol%) |

| Co-catalyst | CuI (6 mol%) |

| Base | Triethylamine (NEt3) |

| Solvent | NEt3 (also acts as solvent), hexane:ethanol (2:1) for film preparation |

| Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | Overnight (~12-16 hours) |

| Yield (key intermediate) | ~75% |

| Final step | Hydrolysis with NBu4OH, simultaneous desilylation |

| Purification | Silica gel chromatography (hexane:CH2Cl2 mixtures) |

| Analytical methods | 1H and 13C NMR, ESI-MS, ASAP-MS, TGA-MS |

- The Sonogashira coupling is the cornerstone reaction, enabling the formation of the ethynyl linkages between aromatic rings.

- Protecting groups such as trimethylsilyl are critical to control reactivity and prevent polymerization or side reactions during coupling steps.

- The carboxylic acid group is introduced via hydrolysis of ester intermediates, which also improves handling and solubility during synthesis.

- The synthetic methodology is applicable to related phenylene–ethynylene oligomers and can be adapted for scale-up with attention to catalyst loading and purification steps.

The preparation of this compound is efficiently achieved through a series of palladium-catalyzed Sonogashira cross-coupling reactions, strategic use of protecting groups, and ester hydrolysis. The use of hexyl ester intermediates enhances solubility and purification, while careful control of reaction conditions ensures high yields and purity. Analytical data confirms the successful synthesis and structural integrity of the compound, supporting its utility in advanced molecular electronics research.

化学反応の分析

Types of Reactions

4-((4-Ethynylphenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alcohols .

科学的研究の応用

4-((4-Ethynylphenyl)ethynyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the development of molecular probes and sensors for biological studies.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

作用機序

The mechanism of action of 4-((4-Ethynylphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, influencing their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their activity .

類似化合物との比較

Structural Variations and Functional Groups

Key Observations :

- The terminal functional group dictates application: thiol (-SH) enables SAMs for sensors, while benzoic acid (-COOH) facilitates anchoring to metal surfaces in electronics.

- Bulky substituents (e.g., TIPS in 11u) reduce reactivity but enhance solubility , whereas linear ethynyl groups promote conjugation for electronic applications .

- Biological activity in compounds like bexarotene requires extended aromatic systems (naphthyl), absent in the target compound .

Key Observations :

Physical and Electronic Properties

生物活性

4-((4-Ethynylphenyl)ethynyl)benzoic acid (commonly referred to as EPEBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EPEBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EPEBA is characterized by the following molecular structure:

- Molecular Formula : C18H14

- Molecular Weight : 226.3 g/mol

The compound contains ethynyl groups attached to a phenyl ring, which enhances its reactivity and interaction with biological targets.

EPEBA exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : EPEBA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways critical for cell growth and differentiation.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

Biological Activities

The biological activities of EPEBA include:

- Anticancer Properties : Studies have indicated that EPEBA may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

- Antimicrobial Activity : Preliminary studies suggest that EPEBA possesses antimicrobial properties against several bacterial strains. Its efficacy varies with concentration, indicating a dose-dependent response.

Case Studies

- Anticancer Study : A recent study evaluated the effects of EPEBA on MCF-7 breast cancer cells. Results indicated that treatment with EPEBA at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. The study concluded that EPEBA could be a promising candidate for further development as an anticancer agent.

- Antimicrobial Evaluation : In another investigation, EPEBA was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting potential as a novel antimicrobial agent.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to EPEBA. For instance, derivatives with additional functional groups have shown improved potency against specific targets.

Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((4-Ethynylphenyl)ethynyl)benzoic acid, and how can reaction conditions be optimized for high purity?

- Methodology : A one-pot, two-step synthesis is commonly employed, starting with Sonogashira coupling to introduce ethynyl groups to the benzoic acid core. Critical parameters include catalyst choice (e.g., Pd/Cu for cross-coupling), solvent purity (anhydrous THF or DMF), and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >98% purity, as validated by HPLC and ¹H NMR .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- FTIR : Confirms ethynyl (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ethynyl carbon signals (δ 80–90 ppm).

- LC-MS : Quantifies molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and detects impurities .

Advanced Research Questions

Q. How does the conjugated ethynyl backbone of this compound enhance charge transport in molecular electronic devices, and what experimental approaches validate this?

- Methodology : The oligo(phenylene–ethynylene) backbone enables π-electron delocalization, facilitating conductivity. Experimental validation includes:

- Langmuir-Blodgett (LB) Monolayers : Formation of oriented films on gold substrates, monitored via AFM topography (2.0 × 2.0 µm² resolution) to ensure uniform thickness .

- I-V Characterization : Conductive AFM (Peak Force Tunneling mode) measures current-voltage curves, showing ohmic behavior with low resistance (~10⁴ Ω) .

Q. What computational strategies predict the electronic properties of this compound, and how do they compare to experimental results?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.2 eV), while Time-Dependent DFT (TD-DFT) predicts absorption spectra (λmax ~350 nm). Experimental UV-vis data (λmax ~340 nm) align with computational results, with deviations (<10 nm) attributed to solvent effects .

Q. How can researchers resolve contradictions in electrical measurements caused by monolayer defects or nanoparticle penetration in device fabrication?

- Methodology :

- Surface-Enhanced Raman Spectroscopy (SERS) : Verifies covalent Au–C bond formation between gold nanoparticles (GNPs) and terminal alkynes, ruling out GNP aggregation .

- X-ray Photoemission Spectroscopy (XPS) : Detects sulfur or oxygen contamination (binding energies ~163 eV for S 2p or ~532 eV for O 1s) that may alter conductivity .

Q. What role does this compound play in organic dye-sensitized solar cells (DSSCs), and how can its performance be optimized?

- Methodology : As a spacer-acceptor in D-π-A dyes (e.g., PT-EBTEBA), it reduces recombination losses. Optimization strategies include:

- Co-sensitization : Pairing with complementary dyes (e.g., PT-BTBA) to broaden light absorption.

- Electrolyte Tuning : Using iodide-free electrolytes (e.g., Co²⁺/³⁺ redox couples) to enhance open-circuit voltage (Voc) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。